3-{[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]methyl}benzonitrile
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Overview
Description
3-{[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]methyl}benzonitrile is a chemical compound that features a triazole ring, an aminoethyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]methyl}benzonitrile typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of the 1,2,3-triazole ring. The general synthetic route involves the following steps:
Preparation of the azide precursor: This involves the conversion of a suitable precursor to the corresponding azide.
CuAAC reaction: The azide is reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Functionalization: The resulting triazole is then functionalized with an aminoethyl group and a benzonitrile moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of click chemistry and the use of efficient catalytic systems are likely to be employed. The scalability of the CuAAC reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
3-{[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]methyl}benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drugs.
Materials Science: The compound can be incorporated into polymers or used as a ligand in coordination chemistry.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-{[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]methyl}benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2-aminoethyl)benzonitrile: Similar structure but lacks the triazole ring.
1-(2-aminoethyl)-1H-1,2,3-triazole: Contains the triazole ring but lacks the benzonitrile moiety.
Uniqueness
3-{[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]methyl}benzonitrile is unique due to the presence of both the triazole ring and the benzonitrile moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13N5 |
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Molecular Weight |
227.27 g/mol |
IUPAC Name |
3-[[4-(2-aminoethyl)triazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C12H13N5/c13-5-4-12-9-17(16-15-12)8-11-3-1-2-10(6-11)7-14/h1-3,6,9H,4-5,8,13H2 |
InChI Key |
OKSOPBMLGFWJNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=C(N=N2)CCN |
Origin of Product |
United States |
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